12,14-dimethyl-17-(3-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Overview
Description
12,14-dimethyl-17-(3-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
The synthesis of 12,14-dimethyl-17-(3-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction is typically carried out under controlled conditions, involving the use of solvents such as THF (tetrahydrofuran) and catalysts like zinc and TiCl4 (titanium tetrachloride) . The compound is then characterized using various spectroscopic techniques such as IR (infrared spectroscopy), NMR (nuclear magnetic resonance), and GC-MS (gas chromatography-mass spectrometry) .
Chemical Reactions Analysis
12,14-dimethyl-17-(3-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
12,14-dimethyl-17-(3-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antimalarial and antiviral agents.
Materials Science: Its unique polycyclic structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 12,14-dimethyl-17-(3-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
12,14-dimethyl-17-(3-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione can be compared with other similar compounds such as:
Properties
IUPAC Name |
12,14-dimethyl-17-(3-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-16-8-6-9-17(14-16)23-21-24(30(2)27(34)31(3)26(21)33)25-22(18-10-7-13-28-15-18)29-19-11-4-5-12-20(19)32(23)25/h4-15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMUQQMRNGFDMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C(=C4N2C5=CC=CC=C5N=C4C6=CN=CC=C6)N(C(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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